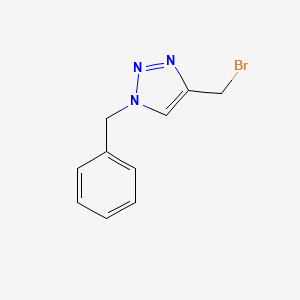

1-Benzyl-4-(bromomethyl)triazole

Descripción

Overview of Triazole Scaffolds in Modern Organic and Medicinal Chemistry

Triazole scaffolds, which include both 1,2,3- and 1,2,4-triazole (B32235) isomers, are fundamental building blocks in the development of new chemical entities. mdpi.com The 1,2,3-triazole ring, in particular, is a key pharmacophore, a structural feature responsible for a molecule's biological activity. nih.govnih.govacs.org This has led to the incorporation of the 1,2,3-triazole nucleus into a wide array of therapeutic agents, including those with antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govtandfonline.comnih.govwisdomlib.org The ability of the triazole ring to form stable connections between different molecular fragments makes it a versatile linker in drug design and bioconjugation. nih.govnih.gov

The significance of triazoles extends beyond medicine into materials science, where they are used in the creation of polymers and metal-organic frameworks (MOFs) for applications such as gas storage and catalysis. chemijournal.com The unique electronic properties and the capacity of the triazole ring to engage in hydrogen bonding and dipole interactions contribute to its wide-ranging utility. nih.gov

Historical Context and Evolution of Triazole Synthesis Methodologies

The first synthesis of a 1,2,3-triazole was reported in the late 19th century. nih.govresearchgate.net However, for many years, the synthesis of these compounds was often challenging, requiring harsh reaction conditions and resulting in low yields and mixtures of isomers. nih.govnih.gov A significant breakthrough came with the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. chemijournal.comnih.gov While a foundational discovery, this thermal reaction often required high temperatures and lacked regioselectivity, producing both 1,4- and 1,5-disubstituted triazoles. nih.govnih.gov

The landscape of triazole synthesis was dramatically transformed in the early 2000s with the independent discoveries by Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgcreative-biolabs.com This reaction, a cornerstone of "click chemistry," proceeds under mild conditions, often at room temperature and in various solvents, to selectively produce the 1,4-disubstituted 1,2,3-triazole isomer in high yields. nih.govbeilstein-journals.org The CuAAC is tolerant of a wide range of functional groups, making it an exceptionally versatile and widely adopted method. beilstein-journals.orgcreative-biolabs.com Subsequently, ruthenium-catalyzed reactions were developed, which favor the formation of the 1,5-disubstituted regioisomer. nih.gov The evolution of these synthetic methods has made triazoles readily accessible, fueling their extensive investigation and application. chemijournal.com

Positioning of 1-Benzyl-4-(bromomethyl)triazole within Contemporary Heterocyclic Research

Within the vast family of triazole derivatives, this compound stands out as a key intermediate in organic synthesis. Its structure incorporates the stable 1-benzyl-1H-1,2,3-triazole core, a common feature in many biologically active molecules. The presence of a bromomethyl group at the 4-position provides a reactive handle for further chemical modifications. This allows for the facile introduction of the triazole moiety into larger, more complex structures through nucleophilic substitution reactions.

The synthesis of this compound itself can be achieved through established "click chemistry" protocols. researchgate.net For instance, the reaction of benzyl (B1604629) azide with propargyl bromide would yield the desired product. The versatility of this compound makes it a valuable building block for creating libraries of novel triazole-containing molecules for screening in drug discovery programs and for the development of new functional materials. The ability to readily modify the structure at the bromomethyl position allows researchers to systematically explore structure-activity relationships, a crucial aspect of modern medicinal chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-4-(bromomethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHBEDRCUGQEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314425 | |

| Record name | 1-benzyl-4-(bromomethyl)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-30-2 | |

| Record name | NSC283148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-4-(bromomethyl)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1 Benzyl 4 Bromomethyl Triazole and Analogous Triazole Systems

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. tandfonline.comnih.govrsc.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to yield the desired triazole with high regioselectivity and in excellent yields under mild conditions. jocpr.comrsc.org

Regioselective Formation of 1,4-Disubstituted 1,2,3-Triazoles

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers with low reaction rates. nih.govrsc.org However, the introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, directs the regioselectivity exclusively towards the formation of the 1,4-disubstituted product. rsc.orgnih.govrsc.org

Density Functional Theory (DFT) calculations have shed light on the mechanism and the origin of this regioselectivity. nih.govrsc.orgnih.gov In the absence of a copper catalyst, the activation energies for the formation of the 1,4- and 1,5-regioisomers are very similar, leading to a lack of selectivity. nih.gov The presence of copper(I) alters the reaction mechanism from a concerted to a stepwise process. nih.govrsc.org The coordination of the copper to the alkyne facilitates the formation of a copper-acetylide intermediate. nih.govnih.gov Subsequent coordination of the azide and cyclization proceed through a transition state that strongly favors the formation of the 1,4-isomer. acs.orgresearchgate.net The energy barrier for the 1,4-regiochemical pathway is significantly lower than that for the 1,5-pathway, thus ensuring high regioselectivity. nih.govacs.org

Optimization of Catalytic Systems for CuAAC

The efficiency and scope of the CuAAC reaction are highly dependent on the nature of the copper catalyst and the reaction conditions. Significant research has been dedicated to optimizing the catalytic system to enhance reaction rates, broaden substrate scope, and improve catalyst stability and reusability. nih.govresearchgate.netkstudy.com

The active catalytic species in the CuAAC reaction is copper(I). nih.govnih.gov Copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), are often used as the catalyst precursor due to their stability and availability. beilstein-journals.orgacs.org In these cases, a reducing agent, most commonly sodium ascorbate, is added in situ to reduce Cu(II) to the catalytically active Cu(I) state. beilstein-journals.orgnih.govjenabioscience.com The use of a Cu(II) source with a reducing agent is a convenient and widely adopted procedure. jenabioscience.com

However, the Cu(I) ion is prone to disproportionation to Cu(0) and Cu(II) and can be oxidized by air, which deactivates the catalyst. nih.gov The presence of Cu(II) can also lead to undesired side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling). beilstein-journals.org Therefore, maintaining a sufficient concentration of the active Cu(I) species is critical for an efficient reaction.

To stabilize the active Cu(I) oxidation state and prevent its deactivation, various ligands have been developed and employed in CuAAC reactions. nih.govacs.orgnih.gov These ligands can also enhance the catalytic activity and solubility of the copper catalyst. nih.govorgsyn.org

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a highly effective and widely used ligand for CuAAC. baseclick.eualfa-chemistry.comwikipedia.org TBTA is a tertiary amine bearing three 1-benzyl-1H-1,2,3-triazole arms that chelate the copper(I) ion, forming a stable complex. baseclick.euwikipedia.org This stabilization prevents the oxidation and disproportionation of Cu(I), thereby maintaining the catalyst's activity. baseclick.euwikipedia.orglumiprobe.com The TBTA-Cu(I) complex is compatible with a wide range of functional groups and can be used in both organic and aqueous media. baseclick.euwikipedia.org The structure of the TBTA ligand allows it to effectively protect the copper ion while still permitting the catalytic cycle to proceed efficiently. wikipedia.org

| Ligand | Chemical Name | Key Features |

| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | Stabilizes Cu(I), prevents oxidation and disproportionation, compatible with various functional groups. baseclick.euwikipedia.orglumiprobe.com |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | A water-soluble variant of TBTA, ideal for bioconjugation reactions in aqueous media. nih.gov |

| NHCs | N-Heterocyclic Carbenes | Strong σ-donating ligands that form robust complexes with Cu(I), leading to highly active and stable catalysts. nih.govacs.orgacs.org |

N-Heterocyclic Carbenes (NHCs) have emerged as another important class of ligands for CuAAC. acs.orgacs.orgmdpi.com NHCs are strong σ-donating ligands that form very stable complexes with copper(I). acs.org These Cu(I)-NHC complexes exhibit high catalytic activity and can be used in low catalyst loadings. nih.govacs.org The steric and electronic properties of NHC ligands can be readily tuned, allowing for the fine-tuning of the catalyst's performance. acs.org Cu(I)-NHC complexes have been successfully employed in a variety of CuAAC reactions, including those performed under challenging conditions. nih.govresearchgate.net

While homogeneous CuAAC catalytic systems are highly effective, the removal of the copper catalyst from the final product can be challenging, which is a significant drawback, especially in pharmaceutical and biological applications due to copper's toxicity. mdpi.comacs.orgbohrium.com To address this issue, heterogeneous catalytic systems have been developed where the copper catalyst is immobilized on a solid support. mdpi.combohrium.comrsc.orgnih.gov

These heterogeneous catalysts offer several advantages, including easy separation from the reaction mixture by simple filtration, catalyst reusability, and reduced copper contamination in the product. mdpi.combohrium.comnih.govnih.gov Various materials have been employed as supports, including:

Silica: Silica-supported copper catalysts are widely used due to their high surface area and stability. bohrium.com

Polymers: Polymeric supports allow for the creation of well-defined catalytic sites. acs.org

Magnetic Nanoparticles: The use of magnetic nanoparticles as supports facilitates catalyst recovery through the application of an external magnetic field. bohrium.com

Carbon Materials: Materials like activated carbon and graphene oxide have also been utilized as effective supports for copper catalysts. bohrium.com

The development of these solid-supported catalysts represents a significant step towards more sustainable and industrially viable CuAAC processes. mdpi.combohrium.comnih.gov

Environmentally Conscious Methodologies (e.g., Aqueous Media, Ultrasonic Conditions, Microwave Assistance)

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly CuAAC protocols. acs.orgresearchgate.nethielscher.com This includes the use of greener solvents and alternative energy sources to promote the reaction.

Aqueous Media: Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and inexpensive nature. acs.orgrsc.org The CuAAC reaction can be performed efficiently in aqueous media, often with the aid of water-soluble ligands to enhance the solubility and stability of the copper catalyst. acs.orgrsc.orgmdpi.comresearchgate.net Performing the reaction in water not only reduces the use of volatile organic compounds but can also in some cases accelerate the reaction rate due to the hydrophobic effect. researchgate.net

Ultrasonic Conditions: The application of ultrasound irradiation has been shown to accelerate CuAAC reactions. hielscher.commdpi.comnih.govnih.gov Sonication can enhance mass transfer, and in the case of heterogeneous catalysts, it can help to depassivate the metal surface, leading to increased catalytic activity. hielscher.comnih.govresearchgate.net Ultrasound-assisted CuAAC often results in shorter reaction times and higher yields compared to conventional heating methods. acs.orgresearchgate.net

Microwave Assistance: Microwave irradiation is another alternative energy source that can significantly accelerate the rate of CuAAC reactions. nih.govunito.itresearchgate.net Microwave heating can lead to rapid and uniform heating of the reaction mixture, resulting in dramatically reduced reaction times, often from hours to minutes. unito.itresearchgate.net Microwave-assisted CuAAC has been successfully applied to a wide range of substrates, including solid-phase synthesis. unito.itresearchgate.net

| Method | Description | Advantages |

| Aqueous Media | Using water as the reaction solvent. | Environmentally friendly, non-toxic, inexpensive, can accelerate reaction rates. acs.orgrsc.orgmdpi.com |

| Ultrasonic Conditions | Application of ultrasound irradiation to the reaction mixture. | Accelerated reaction rates, shorter reaction times, enhanced mass transfer. hielscher.commdpi.comnih.govnih.gov |

| Microwave Assistance | Use of microwave irradiation to heat the reaction. | Dramatically reduced reaction times, uniform heating, applicable to solid-phase synthesis. nih.govunito.itresearchgate.net |

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. For the synthesis of 1,4-disubstituted 1,2,3-triazoles, a common MCR involves the in situ generation of an organic azide from a corresponding halide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgacs.orgnih.gov This approach avoids the isolation of potentially unstable organic azides. acs.orgacs.org

A typical procedure involves mixing an alkyl or aryl halide, sodium azide, and a terminal alkyne in the presence of a copper(I) catalyst. acs.org This methodology has been successfully applied to a variety of halides, including benzylic halides, and alkynes, demonstrating broad substrate scope and high yields. acs.org For instance, the reaction of benzyl (B1604629) bromide, sodium azide, and a suitable alkyne under these conditions would directly yield the corresponding 1-benzyl-4-substituted-1,2,3-triazole.

The efficiency of this one-pot process is highlighted by the synthesis of various 1,4-disubstituted 1,2,3-triazoles from readily available halides and alkynes in excellent yields. acs.org A silver-zinc based nanoheterostructured catalyst has also been reported for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature, where benzyl bromides are converted to their corresponding azides in situ. rsc.org

| Starting Halide | Alkyne | Catalyst | Product | Yield | Reference |

| Benzyl Bromide | Phenylacetylene | Cu(I) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High | acs.org |

| Various Alkyl/Aryl Halides | Various Terminal Alkynes | Cu(I) | 1,4-Disubstituted 1,2,3-triazoles | Excellent | acs.orgnih.gov |

| Benzyl Bromides | Terminal Alkynes | Ag2O-ZnO | 1-Benzyl-4-substituted-1,2,3-triazoles | High | rsc.org |

| α-Tosyloxy/Halo Ketones | Terminal Alkynes | Cu(I) | 1,4-Disubstituted 1,2,3-triazoles | - | chapman.edu |

This table showcases the versatility of one-pot multicomponent reactions in the synthesis of 1,4-disubstituted triazoles.

Flow Chemistry and High-Throughput Synthesis Adaptations

Flow chemistry has emerged as a powerful tool for the synthesis of 1,2,3-triazoles, offering advantages in terms of safety, scalability, and efficiency. nih.govrsc.orgresearchgate.net Continuous-flow processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. beilstein-journals.orgbohrium.comresearchgate.net

A robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles has been established using a heterogeneous copper-on-charcoal catalyst in a continuous flow system. nih.govbohrium.comresearchgate.netrsc.org This method demonstrates good functional group tolerance and provides high yields of the desired triazoles. nih.govbohrium.comresearchgate.net The synthesis of the antiepileptic drug rufinamide, a 1,2,3-triazole derivative, was achieved in 96% isolated yield using this flow methodology. nih.govrsc.org

Flow synthesis is particularly advantageous when dealing with potentially hazardous reagents like azides, as the small reaction volume at any given time minimizes safety risks. researchgate.netbeilstein-journals.org Researchers have successfully performed gram-scale production of 1,2,3-triazole derivatives in a safe and straightforward manner using continuous-flow setups. beilstein-journals.org

| Catalyst | Conditions | Substrates | Product | Yield | Reference |

| Copper-on-charcoal | 110 °C, ~129s residence time | Phenyl azide, Phenylacetylene | 1,4-Diphenyl-1H-1,2,3-triazole | 96.2% | nih.gov |

| Copper powder | 100 °C, 100 bar | Azides, Acetylenes | 1,2,3-Triazole derivatives | >96% | beilstein-journals.org |

| CuTC | 75 °C, 13.09 min residence time | Sulfonyl azides, Alkynes | N-Sulfonyl-1,2,3-triazoles | 92-98% | acs.org |

This table summarizes key findings in the flow synthesis of triazoles, demonstrating high efficiency and scalability.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

While copper-catalyzed reactions predominantly yield 1,4-disubstituted triazoles, ruthenium catalysts facilitate the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org This complementary regioselectivity is crucial for accessing a wider range of triazole-based compounds.

The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically employs a ruthenium complex, such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium, to catalyze the reaction between an azide and a terminal alkyne. nih.gov This method has been successfully used to prepare compounds like 1-benzyl-5-phenyl-1H-1,2,3-triazole in good yields. nih.gov

Furthermore, a ruthenium triazolato complex can be alkylated to produce 1,5-disubstituted 1,2,3-triazoles. The initial cycloaddition of an azide with an alkyne in the presence of a ruthenium complex forms an N(2)-bound ruthenium triazolate, which can then be regioselectively alkylated at the N(1) position. rsc.org

| Ruthenium Catalyst | Reactants | Product | Yield | Reference |

| Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium | Benzyl azide, Phenylacetylene | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | Not specified | nih.gov |

| [Ru]-N3 (from [Ru]-Cl and NaN3) | Ethyl propiolate, then Benzyl bromides | N(1)-alkylated-5-ethoxycarbonyl triazoles | Not specified | rsc.org |

This table illustrates the application of ruthenium catalysts in the synthesis of 1,5-disubstituted triazoles.

Alternative Synthetic Pathways to Triazole Rings

Beyond the prevalent metal-catalyzed cycloadditions, several alternative strategies have been developed for the synthesis of the triazole ring system.

The toxicity of metal catalysts can be a concern, particularly in biological applications. nih.govthieme-connect.comacs.org This has driven the development of metal-free cycloaddition reactions. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example, where a strained cyclooctyne (B158145) reacts with an azide under physiological conditions without a catalyst. nih.govacs.orgrsc.orgmagtech.com.cnacs.org This method has been used for the selective modification of biomolecules. nih.govacs.org

Organocatalysis also provides a metal-free route to triazoles. thieme-connect.comnih.govfrontiersin.orgrsc.orgnih.govresearchgate.net For example, amines can catalyze the reaction between enolizable ketones and azides to form 1,5-disubstituted triazoles. frontiersin.org Similarly, DBU has been used to catalyze the reaction of enolizable aldehydes and aromatic azides to produce 1,4-disubstituted triazoles. rsc.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | None (ring strain) | 1,2,3-Triazole | nih.govacs.org |

| Organocatalytic Cycloaddition | Enolizable Ketone, Azide | Acetic Acid | 1,5-Disubstituted Triazole | frontiersin.org |

| Organocatalytic Cycloaddition | Enolizable Aldehyde, Aromatic Azide | DBU | 1,4-Disubstituted Triazole | rsc.org |

| Domino β-azidation/[3+2] Cycloaddition | Alkynylated Cyclohexa-2,5-dienone, TMSN3 | DBU | Fused 1,2,3-Triazole | acs.org |

This table highlights various metal-free approaches to triazole synthesis.

Direct functionalization of a pre-formed triazole ring offers a versatile method for introducing substituents. Direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles using a palladium catalyst provides access to fully substituted triazoles with well-defined regiochemistry. nih.govorganic-chemistry.orgresearchgate.netnih.gov This method has been shown to be effective for a range of aryl bromides and triazole substrates. nih.govnih.gov

N-alkylation of the triazole ring is another important transformation. The regioselectivity of N-alkylation can be challenging, often yielding a mixture of N1 and N2 isomers. acs.orgresearchgate.net However, specific conditions have been developed to favor one isomer over the other. For instance, the use of DBU as a base in the alkylation of 1,2,4-triazole (B32235) can lead to a high yield of the 1-substituted product. researchgate.net Bromo-directed N-2 alkylation of NH-1,2,3-triazoles has also been reported as an efficient method for producing poly-substituted triazoles. organic-chemistry.org Furthermore, acid-catalyzed alkylation of NH-1,2,3-triazoles with alcohols provides another route to N-alkylated products. researchgate.netresearchgate.net Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been shown to be highly N2-selective. nih.gov

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference |

| C-H Arylation | 1,4-Disubstituted 1,2,3-triazole, Aryl Bromide | Palladium(II) acetate (B1210297), Triphenylphosphine | 1,4,5-Trisubstituted 1,2,3-triazole | nih.gov |

| N-Alkylation | 1,2,4-Triazole, 4-Nitrobenzyl Halide | DBU | 1-Substituted-1,2,4-triazole | researchgate.net |

| N-Alkylation | 4-Bromo-NH-1,2,3-triazole, Alkyl Halide | K2CO3 | 2-Substituted 4-bromo-1,2,3-triazole | organic-chemistry.org |

| N-Alkylation | NH-1,2,3-triazole, Alcohol | Lewis or Brønsted acid | N-Alkylated 1,2,3-triazole | researchgate.netresearchgate.net |

| N-Alkylation | NH-1,2,3-triazole, Vinyl Ether | Gold catalyst | N2-Alkyl-1,2,3-triazole | nih.gov |

| N-Alkylation | NH-1,2,3-triazole, N,N-Dimethylbenzylamines | Cu2S | N2-Alkylated 1,2,3-triazole | acs.org |

This table provides an overview of direct functionalization methods for triazole rings.

Rearrangement reactions and oxidative cyclizations represent less common but still valuable pathways to triazole rings. For instance, a metal-free synthesis of 1,2,3-triazoles can be achieved through a [4+1] cycloaddition of α,α-difluoro-N-tosylhydrazones with primary amines. researchgate.net Another approach involves the organocatalytic formation of a triazole intermediate followed by an oxidative aromatization to yield benzotriazoles. nih.gov

Chemical Reactivity and Functionalization of 1 Benzyl 4 Bromomethyl Triazole

Utility of the Bromomethyl Moiety as a Versatile Synthetic Handle

The presence of a bromine atom on the methyl group attached to the triazole ring makes it an excellent leaving group in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Substitution Reactions for Diverse Derivatization

The bromomethyl group of 1-benzyl-4-(bromomethyl)triazole readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to a broad spectrum of derivatized triazoles. For instance, it can react with amines, thiols, and alcohols to form the corresponding amino, thioether, and ether linkages. These reactions are fundamental in creating libraries of compounds for biological screening. nih.gov

A notable application is the reaction with sodium azide (B81097) to form the corresponding azidomethyl derivative. This azide can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a powerful tool for creating more complex triazole-containing structures. nih.gov This one-pot process, combining nucleophilic substitution with a subsequent click reaction, has been successfully employed to synthesize bis(1,2,3-triazole) derivatives. nih.gov

| Nucleophile | Product Functional Group | Reference |

| Amines | Amino | nih.gov |

| Thiols | Thioether | nih.gov |

| Alcohols | Ether | nih.gov |

| Sodium Azide | Azide | nih.gov |

Interconversion to Other Halomethyl Derivatives (e.g., Chloromethyl, Iodomethyl, Fluoromethyl)

The bromomethyl group can be converted to other halomethyl derivatives, which can sometimes offer advantages in terms of reactivity or selectivity in subsequent reactions. For example, the corresponding chloromethyl derivative can be prepared, although it is generally less reactive than the bromomethyl analog. nih.gov The synthesis of iodomethyl and fluoromethyl derivatives is also feasible, providing a range of synthetic tools for fine-tuning reaction conditions and accessing different chemical space. nih.govrsc.org The transformation to a chloromethyl-triazole has been achieved using thionyl chloride. nih.gov

| Halomethyl Derivative | Reactivity Comparison | Reference |

| Chloromethyl | Less reactive than bromomethyl | nih.gov |

| Iodomethyl | More reactive than bromomethyl | nih.gov |

| Fluoromethyl | Can offer unique reactivity | rsc.org |

Transformation to Hydroxymethyl Analogs and Subsequent Derivatization

The bromomethyl group can be hydrolyzed to the corresponding hydroxymethyl derivative. This transformation is typically achieved by reaction with a hydroxide (B78521) source. The resulting 1-benzyl-4-(hydroxymethyl)triazole is a versatile intermediate in its own right. nih.gov The hydroxyl group can be further functionalized, for example, through esterification or etherification, to introduce a new range of substituents. It can also be oxidized to an aldehyde or carboxylic acid, providing further avenues for derivatization.

Strategies for Constructing Complex Triazole-Containing Architectures

The reactivity of this compound makes it a key component in the synthesis of larger, more complex molecules containing one or more triazole rings.

Synthesis of Bis(triazole) and Polytriazole Derivatives

Bis(triazole) and polytriazole derivatives have attracted interest for their potential applications in coordination chemistry and materials science. This compound can be used to synthesize these structures. For example, reaction with a bifunctional nucleophile can lead to the formation of a bis(triazole) compound. researchgate.net Furthermore, the in-situ generation of the corresponding azide followed by a click reaction with a di-alkyne is a common strategy for creating bis(triazole)s. nih.gov The synthesis of bis-1,2,4-triazole derivatives has also been reported through the reaction of 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles with bis-aldehydes. nih.govresearchgate.net

Hybridization with Other Heterocyclic Systems (e.g., Indole (B1671886), Benzimidazole (B57391), Pyridazine (B1198779), Quinoxaline)

The conjugation of the 1,2,3-triazole ring with other heterocyclic systems is a widely used strategy in medicinal chemistry to develop new therapeutic agents. The reactive bromomethyl group of this compound facilitates the covalent linking of the triazole moiety to other heterocycles.

Indole: Hybrid molecules containing both indole and 1,2,4-triazole (B32235) moieties have been synthesized and shown to possess antimicrobial activity. nih.gov The synthesis often involves the reaction of a substituted indole with a triazole precursor. nih.gov

Benzimidazole: Benzimidazole-triazole hybrids have been investigated as potential anticancer agents, including as EGFR inhibitors. frontiersin.orgnih.gov The synthesis of these hybrids can be achieved by reacting a benzimidazole derivative with a triazole component, often through a nucleophilic substitution reaction. frontiersin.org

Pyridazine and Quinoxaline (B1680401): The incorporation of pyridazine and quinoxaline scaffolds with triazoles has also been explored in the development of new bioactive compounds. For instance, 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones have been synthesized and evaluated as antiallergic agents. nih.gov

Macrocyclization and Supramolecular Assembly via Triazole Linkers

The 1,2,3-triazole moiety, a five-membered nitrogen-containing heterocycle, has become a privileged structural motif in the construction of complex molecular architectures. Its stability, polarity, and capacity for hydrogen bonding make it an ideal linker for creating large cyclic structures (macrocycles) and for directing the formation of ordered multi-molecular structures (supramolecular assemblies). researchgate.netnih.gov The compound this compound serves as a key exemplar of a versatile building block for these applications. Its structure combines the stable 1-benzyl-1,2,3-triazole core with a reactive bromomethyl group, allowing for its incorporation into larger systems through various synthetic strategies.

The synthesis of the triazole ring itself is most famously achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. This method can be employed in a crucial macrocyclization step, where a linear precursor containing both an azide and an alkyne functionality is cyclized to form a triazole-fused macrocycle. thieme-connect.comresearchgate.net Alternatively, pre-formed triazole units like this compound can be integrated into macrocycles through reactions involving the functional handle, in this case, the reactive bromomethyl group which is susceptible to nucleophilic substitution.

Once incorporated, the triazole ring is more than a passive linker; it actively participates in forming higher-order structures. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the C-H bond of the triazole ring can act as a hydrogen bond donor. These non-covalent interactions, along with dipole-dipole and hydrophobic forces, are critical for molecular recognition and the self-assembly of supramolecular structures. nih.gov Furthermore, the triazole can be alkylated to form a 1,2,3-triazolium cation. This modification significantly enhances the acidity of the triazole C-H proton, making it a powerful hydrogen-bond donor for the recognition of anionic species. nih.gov

The versatility of the triazole linker has led to the synthesis of a diverse array of macrocycles and supramolecular systems with applications in medicinal chemistry, materials science, and host-guest chemistry. nih.govresearchgate.net Researchers have developed triazole-containing macrocycles that function as enzyme inhibitors, ion sensors, and molecular receptors. nih.govthieme-connect.com

Research Findings on Triazole-Linked Macrocycles

| Macrocycle Type | Synthetic Strategy | Key Features & Applications | Yield (%) | Reference |

| Aza-Oxa Macrocycles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between diazide and bis-alkyne precursors. | Tunable ring sizes (17-27 atoms) and various pendant functional groups. Showed favorable physicochemical properties and good interactions with serum albumin proteins (BSA and HSA). | Good | nih.gov |

| Peptidomimetic Macrocycles | Intramolecular CuAAC of a linear precursor containing both azide and alkyne groups. | Designed as apicidin (B1684140) analogues, these macrocycles exhibited histone deacetylase (HDAC) inhibitor activity. | 3-9% | thieme-connect.com |

| Macrocyclic Enones | Click reaction followed by intramolecular aldol (B89426) condensation. | The triazole serves as a linker to form a macrocyclic enone which can be further functionalized. Some derivatives were evaluated for anticancer activity. | 82% (for triazole formation) | researchgate.net |

| Tetra-1,2,3-triazolium Macrocycle | CuAAC cyclization of triazole bisazides and bisalkynes, followed by N-alkylation. | The positively charged triazolium units create a cavity that strongly binds anionic species like iodide and bromide through charge-assisted C–H···anion interactions. | Not specified | nih.gov |

| 5-Iodo-1,2,3-triazole Macrocycles | Copper-catalyzed cycloaddition in a flow reactor. | Synthesis of 12- to 31-membered macrocycles. The iodo-substituent allows for further functionalization via palladium-catalyzed cross-coupling reactions. | Not specified | nih.gov |

Applications in Medicinal Chemistry and Chemical Biology

Development of Therapeutically Relevant Molecules and Lead Candidates

The unique structural features of the 1-benzyl-triazole core have been leveraged to design molecules with a wide array of biological activities, targeting infectious diseases, cancer, and oxidative stress.

Derivatives of 1-benzyl-triazole have demonstrated significant promise as antimicrobial agents, with studies revealing activity against a broad spectrum of bacteria and fungi.

The 1,2,4-triazole (B32235) nucleus is a key component in many compounds exhibiting significant antibacterial properties. nih.gov Research has shown that hybrid molecules incorporating this triazole ring are active against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, the presence of a benzyl (B1604629) group on the triazole ring has been identified as a crucial factor for enhancing the inhibitory effects, particularly against Gram-positive bacteria. nih.gov

Studies on benzimidazole-triazole hybrids have demonstrated moderate to good antibacterial activity against strains like Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive). nih.gov Some derivatives showed a broad spectrum of activity at concentrations as low as 10 μg/mL. nih.gov Further research on 1,2,4-triazole-clinafloxacin hybrids revealed high inhibitory efficacy with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against a panel of bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov

| Bacterial Strain | Gram Type | Activity Noted | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Moderate to Good | nih.gov |

| Staphylococcus aureus (MRSA) | Gram-Positive | High Efficacy | nih.gov |

| Bacillus cereus | Gram-Positive | Active | dergipark.org.tr |

| Escherichia coli | Gram-Negative | Moderate to Good | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Moderate to Good | nih.gov |

| Salmonella typhi | Gram-Negative | Moderate to Good | nih.gov |

The triazole scaffold is a well-established pharmacophore in many clinically used antifungal drugs like fluconazole (B54011) and voriconazole (B182144). chemistryjournal.netnih.gov Derivatives featuring a 1-benzyl-triazole structure have been specifically investigated for their potent antifungal properties.

A study on novel 1-benzyl-4-(phenoxymethyl)-1,2,3-triazole analogues demonstrated potent in vitro antifungal activity against a range of common human pathogenic fungi. chemistryjournal.netchemistryjournal.net These compounds were tested and found to be effective when compared to standard drugs like voriconazole and fluconazole. chemistryjournal.netchemistryjournal.net The research highlights the potential of these triazole analogues in combating the rise of resistant fungal strains. chemistryjournal.netchemistryjournal.net Further studies on other triazole derivatives containing a benzyl group have confirmed their effectiveness against various pathogenic fungi, reinforcing the importance of this structural motif for antifungal activity. nih.govnih.gov

| Fungal Pathogen | Activity Noted | Reference |

|---|---|---|

| Candida albicans | Potent Activity | chemistryjournal.netchemistryjournal.net |

| Candida parapsilosis | Potent Activity | chemistryjournal.net |

| Candida haemuloni | Potent Activity | chemistryjournal.net |

| Aspergillus niger | Potent Activity | chemistryjournal.netchemistryjournal.net |

| Aspergillus flavus | Potent Activity | chemistryjournal.net |

| Cryptococcus neoformans | Active | beilstein-journals.org |

The 1,2,3-triazole ring is a privileged structure in drug discovery and has been explored for its potential against various viral infections. ijpsr.com The emergence of resilient viruses like HIV and novel threats such as SARS-CoV-2 has spurred research into new antiviral agents, with triazole derivatives being a significant area of focus. nih.govijpsr.com

Specifically, 1-benzyl-1H-1,2,3-triazoles linked to carbohydrate templates have been synthesized and evaluated for their ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme. bohrium.com This research found that several of these compounds effectively inhibited the catalytic activity of HIV-1 RT. bohrium.com Notably, certain derivatives demonstrated a higher selectivity index and a safer cytotoxicity profile compared to established antiviral drugs like zalcitabine (B1682364) and didanosine. bohrium.comnih.gov These findings identify them as promising lead compounds for the development of new anti-HIV agents. bohrium.com

In the context of the COVID-19 pandemic, research has also been directed towards the potential of triazole derivatives as anti-SARS-CoV-2 agents. nih.gov Studies on 1,2,3-triazole-benzofused molecular conjugates revealed promising binding scores against SARS-CoV-2 proteins in molecular docking studies, with subsequent in vitro assays confirming that some compounds could effectively inhibit the virus. nih.gov

Triazole-based compounds have emerged as a significant class of heterocyclic molecules in the search for new anticancer drugs. nih.gov Derivatives built around a 1,2,3-triazole core have shown cytotoxic activity against a variety of human cancer cell lines. nih.govbiointerfaceresearch.com

Research into 1,2,3-triazole derivatives has demonstrated their antiproliferative effects. For example, a study on (1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl) methyl benzoate, a compound structurally related to 1-benzyl-triazole derivatives, showed growth inhibition against several cancer cell lines. biointerfaceresearch.com Another study on 1,2,3-triazole-linked tetrahydrocurcumin (B193312) derivatives identified compounds with potent cytotoxic activity against human colon carcinoma (HCT-116), with one derivative showing an IC₅₀ value of 1.09 ± 0.17 μM. nih.gov This particular compound was also found to arrest the cell cycle at the G1 phase in HCT-116 cells. nih.gov These findings underscore the potential of using the 1-benzyl-triazole scaffold to develop novel and effective anticancer agents. biointerfaceresearch.com

| Cancer Cell Line | Cancer Type | Activity Noted | Reference |

|---|---|---|---|

| HT-1080 | Fibrosarcoma | Active (IC₅₀ = 15.13 µM for a derivative) | biointerfaceresearch.com |

| A-549 | Lung Carcinoma | Active (IC₅₀ = 21.25 µM for a derivative) | biointerfaceresearch.com |

| MCF-7 | Breast Adenocarcinoma | Active (IC₅₀ = 18.06 µM for a derivative) | biointerfaceresearch.com |

| MDA-MB-231 | Breast Adenocarcinoma | Active (IC₅₀ = 16.32 µM for a derivative) | biointerfaceresearch.com |

| HCT-116 | Colon Carcinoma | Potent Activity (IC₅₀ = 1.09 µM for a derivative) | nih.gov |

| HeLa | Cervical Carcinoma | Moderate Activity | nih.gov |

| HepG2 | Hepatoma Carcinoma | Moderate Activity | nih.gov |

Reactive oxygen species (ROS) are implicated in numerous inflammatory diseases, and biomaterials that can scavenge ROS are of great therapeutic interest. nih.gov Triazole-containing compounds have been recognized for their antioxidant capabilities. ijpsr.comnih.gov

Recent studies have focused on N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are derivatives of the 1-benzyl-triazole structure. nih.gov The antioxidant capacity of these compounds was evaluated using methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. This assay showed that derivatives with specific substitutions, such as fluorine atoms on the aryl ring, exhibited high interaction with DPPH radicals, indicating significant reducing activity. nih.gov Furthermore, certain N-tert-butyl derivatives proved to be extremely potent hydroxyl radical scavengers (~100%), surpassing the efficacy of the standard antioxidant Trolox (88%). nih.gov These results highlight the potential of N-benzyl-triazole derivatives as powerful and balanced antioxidant agents for therapeutic applications. nih.gov

Enzyme Inhibition Mechanisms and Modulators

Triazole derivatives have demonstrated significant potential as enzyme inhibitors, targeting a variety of enzymes implicated in different diseases. researchgate.netisp.edu.pk The mechanism of inhibition often involves the coordination of one of the triazole nitrogen atoms with a metal ion in the enzyme's active site. For example, in the case of cytochrome P450-dependent enzymes, the N4 of the triazole ring can bind to the heme iron, thereby blocking the enzyme's catalytic activity. frontiersin.orgyoutube.com This interaction is fundamental to the antifungal activity of several azole-based drugs. youtube.com

Furthermore, the triazole scaffold can interact with key residues in the active site through hydrogen bonds and hydrophobic interactions, leading to competitive or non-competitive inhibition. researchgate.net For instance, certain triazole derivatives have been shown to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. nih.govacs.orgbohrium.com The inhibitory activity of these compounds is influenced by the nature of the substituents on the triazole ring, which can be modulated to enhance potency and selectivity. nih.govacs.org

Triazole-containing compounds have also been investigated as inhibitors of other enzymes, including α-glucosidase, a target for diabetes treatment, and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govacs.orgnih.gov The ability of the triazole ring to serve as a rigid scaffold allows for the precise positioning of pharmacophoric groups to achieve optimal interactions with the enzyme's binding pocket. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The biological activity of triazole derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents on the triazole ring influence their inhibitory potency and selectivity. nih.govnih.gov For example, in a series of antifungal triazole derivatives, the presence of halogen-substituted aromatic rings was found to be important for potent activity. youtube.com Similarly, for triazole-based COX-2 inhibitors, increasing the bulkiness of the molecule can lead to selective binding to the hydrophobic pocket of COX-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities. rsc.orgphyschemres.org These studies help in the rational design of new, more potent analogs. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are used to build QSAR models. physchemres.orgkashanu.ac.ir For instance, 2D-QSAR and 3D-QSAR models have been developed for various classes of triazole derivatives, including anticancer and antimicrobial agents, to predict their activity and guide further optimization. physchemres.orgnih.govresearchgate.netbenthamdirect.comresearchgate.net These models have shown good predictive power, with high correlation coefficients between the predicted and experimental activities. physchemres.orgnih.govbenthamdirect.com

The insights gained from SAR and QSAR studies are invaluable for lead optimization in drug discovery, allowing for the design of triazole-based compounds with improved efficacy and reduced side effects. nih.govresearchgate.net

Triazoles as Biomolecular Mimetics and Scaffolds for Drug Design

The unique properties of the triazole ring make it an excellent scaffold for the design of biomolecular mimetics. frontiersin.org Its ability to mimic the geometry and electronic properties of other functional groups, coupled with its metabolic stability, has led to its widespread use in medicinal chemistry. researchgate.netnih.gov

Peptidomimetics and Constrained Amino Acid Surrogates

The 1,4-disubstituted 1,2,3-triazole ring is considered an excellent bioisostere for the trans-amide bond found in peptides. nih.govnih.gov It mimics the size, planarity, and dipole moment of the amide bond, but is resistant to enzymatic cleavage by proteases. nih.govnih.govfrontiersin.org This property makes triazoles valuable for the development of peptidomimetics with enhanced stability and bioavailability. researchgate.netfrontiersin.org

The synthesis of triazole-containing peptidomimetics can be achieved through various strategies, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nih.govfrontiersin.org This reaction allows for the efficient and regioselective formation of the 1,4-disubstituted triazole ring, linking two peptide fragments or introducing a triazole unit within a peptide backbone. nih.govmdpi.com The triazole ring can also be used to create constrained amino acid surrogates, which can help to stabilize specific secondary structures, such as β-turns or α-helices, that are important for biological activity. frontiersin.orgmdpi.com

Mimicry of Natural Products and Metabolites

The triazole moiety has been successfully incorporated into the structures of natural products to create novel analogs with improved pharmacological properties. nih.govnih.gov This strategy often involves replacing a labile functional group in the natural product with a stable triazole ring. nih.gov For example, triazole-containing derivatives of natural products such as coumarins and various alkaloids have been synthesized and shown to possess a range of biological activities, including anticancer and antimicrobial effects. nih.govacs.org The triazole ring can act as a linker to connect different pharmacophoric fragments or can itself contribute to the biological activity through its interactions with the target. acs.org

Nucleoside and Nucleotide Analogs with Biological Relevance

The triazole ring has been used to create a variety of nucleoside and nucleotide analogs with potential therapeutic applications. nih.govnih.gov In these analogs, the triazole ring can replace either the sugar moiety or the nucleobase of natural nucleosides. The resulting compounds often exhibit antiviral and anticancer activities. nih.govnih.gov For instance, pyrimidine (B1678525) nucleoside analogs where a 1,2,3-triazole ring is attached to the C5 position of 2'-deoxyuridine (B118206) have shown activity against various viruses. nih.gov The introduction of the triazole ring can enhance the metabolic stability of the nucleoside analog and alter its interaction with viral or cellular enzymes. mdpi.com

Glycoconjugate Synthesis and Glycomimetic Applications

The CuAAC reaction has become a powerful tool for the synthesis of glycoconjugates, where a carbohydrate moiety is linked to another molecule, often via a triazole bridge. chim.ittsijournals.comhakon-art.com These triazole-linked glycoconjugates have emerged as important glycomimetics, which are molecules that mimic the structure and function of natural carbohydrates. chim.itresearchgate.net Glycomimetics are used to study and modulate carbohydrate-mediated biological processes, such as cell-cell recognition, inflammation, and pathogen infection. chim.ittsijournals.com The triazole linkage is stable to enzymatic cleavage by glycosidases, which is a significant advantage over the natural glycosidic bond. researchgate.net Triazole-linked oligosaccharides have been synthesized to mimic natural oligosaccharides and have shown inhibitory activity against enzymes involved in bacterial cell wall biosynthesis. chim.it

Design of Protein-Protein Interaction Inhibitors

The disruption of protein-protein interactions is a promising strategy for combating various diseases, including cancer. The 1-benzyl-4-(bromomethyl)triazole core provides a rigid and chemically accessible platform for the synthesis of diverse libraries of compounds aimed at inhibiting these interactions. Researchers have utilized this scaffold to create derivatives that interfere with critical cellular processes, such as the polymerization of tubulin, a dynamic protein-protein interaction essential for cell division.

One notable area of investigation involves the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates. These compounds have been designed and evaluated for their potential to inhibit tubulin polymerization, thereby leading to cancer cell death. In a particular study, a series of these derivatives were synthesized and tested for their cytotoxic activity against several human cancer cell lines. The results demonstrated that the substitution pattern on the benzyl and piperazine (B1678402) moieties significantly influences the antiproliferative activity.

Detailed biological evaluations, including cytotoxicity assays, have revealed that specific derivatives exhibit potent activity. For instance, compound 10ec from a synthesized library showed significant cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 ± 0.01 μM. Further studies indicated that this compound induces apoptosis and causes cell cycle arrest at the sub-G1 and G2/M phases. Molecular modeling studies suggested that these compounds bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization.

The following interactive data table summarizes the in vitro cytotoxicity of a selection of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives against various human cancer cell lines.

| Compound | R Group | R1 Group | BT-474 (IC50, μM) | HeLa (IC50, μM) | MCF-7 (IC50, μM) | NCI-H460 (IC50, μM) |

|---|---|---|---|---|---|---|

| 10aa | m-phenoxy | H | 5.32 ± 0.12 | 8.14 ± 0.21 | 7.25 ± 0.18 | 9.56 ± 0.25 |

| 10ab | m-phenoxy | 4-F | 3.15 ± 0.08 | 5.21 ± 0.13 | 4.89 ± 0.11 | 6.43 ± 0.16 |

| 10ac | m-phenoxy | 4-Cl | 2.48 ± 0.06 | 4.11 ± 0.10 | 3.76 ± 0.09 | 5.12 ± 0.13 |

| 10ad | m-phenoxy | 4-Br | 1.89 ± 0.05 | 3.54 ± 0.09 | 2.98 ± 0.07 | 4.21 ± 0.11 |

| 10ec | p-bromo | 4-Br | 0.99 ± 0.01 | 2.13 ± 0.05 | 1.57 ± 0.04 | 2.89 ± 0.07 |

Data sourced from a study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates and their anti-proliferative potential.

Furthermore, the versatility of the this compound scaffold is highlighted in the development of inhibitors for other protein targets. For example, N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides have been synthesized and evaluated for their antiproliferative effects and their ability to inhibit the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is involved in the biosynthesis of steroid hormones and represents another important target in cancer therapy. Certain derivatives from this series exhibited significant cytostatic action against the A2780 ovarian cancer cell line, with IC50 values in the low micromolar range.

The following table presents the antiproliferative activity of selected N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamide derivatives.

| Compound | Steroid Scaffold Modification | Benzyl Substitution | A2780 (IC50, μM) | MCF-7 (IC50, μM) | HeLa (IC50, μM) | A431 (IC50, μM) |

|---|---|---|---|---|---|---|

| Seco-1 | 13β-D-secoestrone | p-methyl | 1.2 ± 0.1 | >10 | >10 | >10 |

| Seco-2 | 13β-D-secoestrone | p-ethyl | 1.0 ± 0.1 | >10 | >10 | >10 |

| Seco-3 | 13α-D-secoestrone | p-methyl | 1.5 ± 0.2 | >10 | >10 | >10 |

| Seco-4 | 13α-D-secoestrone | p-ethyl | 1.1 ± 0.1 | >10 | >10 | >10 |

Data sourced from a study on the synthesis and pharmacological evaluation of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides on d-secoestrone scaffolds. nih.gov

While extensive research has been conducted on the broader class of triazole derivatives as inhibitors of prominent protein-protein interactions such as p53-MDM2 and Keap1-Nrf2, specific studies detailing the use of this compound as a starting point for these particular targets are less common in the available literature. researchgate.netnih.gov However, the successful application of this scaffold in developing inhibitors for tubulin polymerization and 17β-HSD1 underscores its potential and validates its use as a core structure in the design of new and effective protein-protein interaction inhibitors. The existing data strongly supports the continued exploration of this compound derivatives for a wider range of PPI targets.

Applications in Materials Science and Catalysis Research

Supramolecular Chemistry and Advanced Materials

The unique electronic structure and the presence of multiple nitrogen atoms make the 1,2,3-triazole ring an exceptional component in supramolecular chemistry. It can participate in various non-covalent interactions, including metal coordination, hydrogen bonding, and π-π stacking, making it a valuable motif for designing and constructing complex, self-assembled systems. frontiersin.orgrsc.org Derivatives of 1-benzyl-4-(bromomethyl)triazole are instrumental in this field, providing a platform for creating sophisticated and functional materials.

The nitrogen-rich 1,2,3-triazole ring is an excellent ligand for coordinating with a wide range of metal ions. rsc.org The nitrogen atoms of the triazole ring can act as donor sites, facilitating the formation of stable transition metal complexes. researchgate.netnih.gov The modification of this compound allows for the synthesis of polydentate ligands capable of forming specific coordination geometries around a metal center. For instance, by replacing the bromine atom, various chelating groups can be introduced, leading to ligands with N,N,N or other coordination cores. rsc.org

Research has demonstrated the coordination of triazole-based ligands with numerous metal ions, including iron(II), zinc(II), nickel(II), copper(II), cobalt(II), and cadmium(II). rsc.orgresearchgate.netnih.gov The resulting complexes exhibit diverse structural features and properties, which are influenced by the nature of the metal ion and the specific design of the triazole ligand. The stability and reactivity of these metal complexes can be fine-tuned by altering the substituents on the triazole core, a process facilitated by starting with a versatile precursor like this compound. nih.gov For example, iron(II) complexes with pentadentate ligands incorporating pyridyl and triazolyl moieties have been synthesized and characterized, showcasing the triazole's ability to participate in hexadentate coordination environments. nih.gov

Table 1: Examples of Metal Ions Coordinated by Triazole-Based Ligands

| Metal Ion | Coordination Environment/Ligand Type | Reference |

|---|---|---|

| Zinc(II) | N,N,N coordination core; mixed-ligand complexes | rsc.orgresearchgate.net |

| Nickel(II) | N,N,N coordination core; inverse-click chelator | rsc.org |

| Iron(II) | Tetradentate and pentadentate ligands with triazolyl groups | nih.gov |

| Copper(II) | Mixed-ligand complexes; supramolecular coordination polymers | researchgate.netresearchgate.net |

| Cobalt(II) | Mixed-ligand complexes | researchgate.net |

This table is interactive. Click on the headers to sort.

Supramolecular coordination polymers (SCPs) and metal-organic frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic ligands. Triazole derivatives are highly effective linkers for constructing these networks due to their ability to bridge multiple metal centers. mdpi.com The rigid nature of the triazole ring and the defined directionality of its coordination vectors allow for the predictable assembly of 1D, 2D, and 3D frameworks. mdpi.comresearchgate.netrsc.org

Starting from this compound, chemists can synthesize ditopic or polytopic ligands by introducing additional coordinating units. These ligands then self-assemble with metal salts to form crystalline coordination polymers. researchgate.netmdpi.com The topology and dimensionality of the resulting framework can be controlled by the choice of the metal ion's coordination geometry and the ligand's structure. rsc.orgacs.org For example, bis(triazole) ligands have been used to create 1D coordination polymers with copper(II) and 2D layered structures with zinc(II), demonstrating how the metal ion influences the final architecture. mdpi.comresearchgate.net These frameworks often exhibit porous structures and can encapsulate guest molecules, leading to applications in storage, separation, and sensing.

The functionalization of materials through the incorporation of triazole units is a rapidly growing field. The triazole ring is not merely a structural linker but an active component that imparts specific properties to the final material. rsc.orgnih.gov By strategically designing triazole derivatives from precursors like this compound, materials can be developed for a range of applications, including antimicrobial coatings, corrosion inhibitors, and bioimaging agents. nih.govnih.gov

For instance, the coordination of triazole ligands with metal ions like cobalt(II) and nickel(II) has been shown to significantly enhance antimicrobial activity compared to the free ligand. nih.gov This synergistic effect is a key principle in the design of new metallodrugs and antimicrobial materials. nih.govnih.gov In a different application, 1-benzyl-4-methyl-1H-1,2,3-triazole, a close analogue, has been identified as an effective corrosion inhibitor for steel, likely due to its ability to adsorb onto the metal surface and form a protective layer. Furthermore, the inherent ability of triazoles to engage in various non-covalent interactions makes them suitable for creating artificial receptors and sensors for specific ions or molecules. frontiersin.org

Triazole derivatives and their metal complexes often exhibit interesting photophysical properties, including strong luminescence. researchgate.netmdpi.comresearchgate.net This has led to their development as fluorescent materials for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging probes. nih.govnih.gov The fluorescence properties—such as emission wavelength, quantum yield, and Stokes shift—can be systematically tuned by modifying the substituents on the triazole ring. nih.govnih.govnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," used to form the triazole ring, provides a powerful tool for creating complex fluorescent molecules. rsc.orgnih.gov By coupling different aromatic and heteroaromatic groups to the triazole core, researchers can manipulate the electronic structure and thus the photophysical behavior of the molecule. mdpi.comnih.gov For example, conjugating the triazole core to pyrene (B120774) or carbazole (B46965) units has resulted in materials with high fluorescence quantum yields. mdpi.comresearchgate.netnih.gov Metal complexes of triazole-based ligands, particularly with d⁶ and d¹⁰ metals like Re(I), Ir(III), and Cu(I), are also highly luminescent and are being explored as phosphorescent emitters. researchgate.netacs.org The emission characteristics of these complexes are a result of metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) transitions, which are sensitive to the ligand environment. acs.orghud.ac.uk

Table 2: Selected Photophysical Data for Triazole-Based Fluorescent Compounds

| Compound Type | Key Structural Feature | Emission Maxima (λem) | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| 4,5-bis(arylethynyl)-1,2,3-triazole | para-CN and ortho-Me₂N substituted aryl groups | 492 nm | 60% | nih.gov |

| 4,5-bis(arylethynyl)-1,2,3-triazole | para-CN and para-Me₂N substituted aryl groups | 514 nm | 22% | nih.gov |

| 4,5-bis(arylethynyl)-1,2,3-triazole | Methoxyphenylethynyl substituents | ~395 nm | up to 56% | nih.gov |

| 4-alkyl-4H-1,2,4-triazole derivative | Extended π-conjugated system with naphthalene | Not specified | High | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Catalysis Development and Mechanistic Insights

The application of triazole derivatives extends into the realm of catalysis, where they serve primarily as ligands that can modify the activity and selectivity of metal catalysts. The strong σ-donating but poor π-accepting properties of the triazole ring can stabilize metal centers in various oxidation states, making them effective components in catalytic cycles.

In homogeneous catalysis, the ligand environment around a metal center is critical for determining the catalyst's performance. Triazole-based ligands, synthesized from versatile starting materials, are used to create catalysts for a variety of organic transformations. rsc.orgnih.gov For example, iron(II) complexes featuring triazole-containing ligands have been shown to catalyze the oxidation of small organic molecules. nih.gov

Support for Heterogeneous Catalysts and Nanocatalysis

The 1,2,3-triazole moiety, readily formed from precursors like this compound, serves as an exceptional linker for immobilizing catalytically active metal species onto solid supports. This approach is fundamental to creating robust and recyclable heterogeneous catalysts.

One prominent application involves anchoring copper catalysts to magnetic iron oxide (Fe₃O₄) nanoparticles. kpgcollegeigatpuri.ac.in These nanocatalysts leverage the triazole ring to covalently bind the copper species to the nanoparticle support. The resulting magnetic nanocomposites, such as Fe₃O₄@HA-Cu(OAc)₂, act as highly efficient and water-dispersible catalysts for click reactions, including the synthesis of various 1,2,3-triazoles. researchgate.net A key advantage of these magnetic nanocatalysts is their ease of recovery using an external magnetic field, which eliminates the need for time-consuming filtration and allows for multiple reuse cycles with minimal loss of activity. kpgcollegeigatpuri.ac.inresearchgate.net For instance, the Fe₃O₄.Cu₂O nanocatalyst has been shown to be reusable for at least five consecutive reaction cycles without a significant decrease in product yield. kpgcollegeigatpuri.ac.in

Beyond magnetic nanoparticles, other materials have been used as supports. Layered double hydroxides (LDHs) have been employed to create ternary photocatalysts like Fe₃O₄/AlZn–Cu, where the support enhances the photoredox process. rsc.org Other research has demonstrated the use of copper-doped montmorillonite (B579905) clay and copper-in-charcoal as effective supported catalysts for synthesizing triazole derivatives. nih.gov The triazole linker ensures the stability of the catalytic metal, preventing leaching and aggregation, which are common issues in heterogeneous catalysis.

Table 1: Recyclability of Fe₃O₄.Cu₂O Nanocatalyst in Triazole Synthesis This table illustrates the consistent performance of the magnetically recoverable nanocatalyst over multiple uses, as described in research findings.

| Reaction Cycle | Catalyst Efficiency | Reference |

| 1 | High Yield | kpgcollegeigatpuri.ac.in |

| 2 | No significant loss in efficiency | kpgcollegeigatpuri.ac.in |

| 3 | No significant loss in efficiency | kpgcollegeigatpuri.ac.in |

| 4 | No significant loss in efficiency | kpgcollegeigatpuri.ac.in |

| 5 | No significant drop in yield observed | kpgcollegeigatpuri.ac.in |

Mechanistic Studies of Catalytic Processes Involving Triazole Ligands

Understanding the precise role of triazole ligands in catalytic cycles is crucial for optimizing reaction protocols and designing next-generation catalysts. Theoretical and experimental studies have provided significant insights into these mechanisms.

A theoretical study using density functional theory (DFT) explored the activation of C(sp²)-H bonds in 1-phenyl-4-vinyl-1H-1,2,3-triazole derivatives catalyzed by palladium acetate (B1210297). nih.gov The investigation revealed that the basic nitrogen atoms of the triazole ring play a direct role by preferentially coordinating with the cationic palladium center. nih.gov This coordination forms an activated species that facilitates a concerted proton transfer from the vinyl carbon to an acetate ligand, which is the key step in the C-H activation process. nih.gov Such mechanistic insights are foundational for developing more effective cross-coupling reactions. nih.gov

In other catalytic systems, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), triazole-based ligands derived from compounds like this compound are known to stabilize the active Cu(I) oxidation state, preventing its disproportionation and enhancing catalytic efficiency. Spectroscopic studies on the interaction between triazole-Schiff base derivatives and the enzyme urease have shown that the ligand can induce conformational and secondary structural changes in the protein. nih.gov Kinetic analysis revealed that the inhibition mechanism can be a combination of non-competitive and uncompetitive pathways, with the triazole derivative binding to the enzyme through forces like hydrogen bonds and van der Waals interactions. nih.gov

Integration into Chemical Sensors and Biosensors

The ability of the triazole ring to engage in various intermolecular interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions, makes it an ideal component for the recognition elements in chemical sensors and biosensors. nanobioletters.com

Triazole-Functionalized Graphene and Other Substrates

Graphene and its derivatives, particularly graphene oxide (GO), are popular substrates for sensor development due to their high surface area and unique electronic properties. Functionalizing these substrates with triazole moieties can significantly enhance their performance.

For example, modifying graphene oxide with triazole groups has been shown to improve its dispersion in solvents and enhance its compatibility with polymer matrices like polybenzimidazole (PBI). researchgate.net This improved compatibility is critical for fabricating composite membranes used in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFC), where the triazole-functionalized GO contributes to better proton conductivity and mechanical properties. researchgate.net The functionalization process alters the physical characteristics of the graphene substrate. The covalent attachment of a copper(II) complex via a triazole linker onto graphene oxide, for instance, leads to measurable changes in its surface properties. figshare.com

Table 2: Physical Properties of Graphene Oxide (GO) Before and After Functionalization This table compares the nitrogen adsorption-desorption isotherm data for Graphene Oxide (GO) and the Graphene Oxide-functionalized Cu(II) complex (GO-M-Cu), showing changes in surface area and pore volume upon functionalization.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |

| Graphene Oxide (GO) | 45.42 | 0.12 | figshare.com |

| GO-functionalized Cu(II) Complex (GO-M-Cu) | 26.55 | 0.08 | figshare.com |

Recognition of Biomarkers and Peptides

Derivatives of 1-benzyl-triazole serve as molecular scaffolds for designing molecules that can selectively recognize and interact with important biological targets, including receptors and enzymes that act as biomarkers.

Research has demonstrated that a series of 1-benzyl-4-phenyl-1H-1,2,3-triazoles can improve the transcriptional functions of the estrogen-related receptor γ (ERRγ), a potential target for obesity-related disorders. nih.gov One of the synthesized compounds was shown to bind directly to the ligand-binding domain of ERRγ, demonstrating specific molecular recognition. nih.gov This interaction was confirmed through isothermal titration calorimetry (ITC) and circular dichroism (CD) spectroscopy, which showed that the compound thermally stabilized the receptor protein. nih.gov

Similarly, carbazole derivatives containing an N-benzyl-1,2,3-triazole moiety have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The most active compounds in the series demonstrated significant inhibitory activity, with structure-activity relationship (SAR) studies revealing that substitutions on the benzyl (B1604629) group influence the binding affinity. nih.gov Benzofuran-triazole hybrids have also been identified as highly potent AChE inhibitors, with molecular docking studies suggesting that these molecules block the entrance to the enzyme's active site and disrupt its catalytic triad. nih.gov This specific binding and inhibition highlight the triazole scaffold's utility in the targeted recognition of crucial biomolecules. nih.gov

Table 3: Examples of Biomarker Recognition by Benzyl-Triazole Derivatives

| Derivative Class | Biological Target | Key Finding | Reference |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazoles | Estrogen-related receptor γ (ERRγ) | Direct binding to the ligand-binding domain, improving transcriptional function. | nih.gov |

| 9H-Carbazole-N-benzyl-1,2,3-triazoles | Acetylcholinesterase (AChE) | Significant enzyme inhibition (IC₅₀ values as low as 1.9 μM). | nih.gov |

| Benzofuran-1,2,4-triazoles | Acetylcholinesterase (AChE) | Potent inhibition by blocking the active site entrance. | nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations and Spectroscopic Feature Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of triazole derivatives. These methods allow for the precise calculation of molecular geometries, electronic structures, and the prediction of spectroscopic data.

Studies on related 1,2,4-triazole (B32235) structures using the B3LYP/6-31G approximation have successfully calculated bond lengths and angles that show strong agreement with experimental values derived from X-ray crystallography. researchgate.net Such calculations confirm the planarity of the triazole ring system. researchgate.net For more complex substituted triazoles, like (1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)(4-bromophenyl)methanone, DFT calculations at the B3LYP/6-311G* level have been used to optimize the molecular structure starting from crystal structure coordinates. researchgate.net

These computational approaches are also invaluable for predicting spectroscopic features. Theoretical vibrational frequencies (IR spectra) can be calculated, and when scaled appropriately, they show a good qualitative match with experimental spectra. researchgate.netepstem.net For instance, calculated stretching frequencies for C=O, C-Br, and C-N bonds in triazole derivatives have been shown to be very close to their experimental values. researchgate.net Similarly, Gauge-Including Atomic Orbital (GIAO) methods are employed to calculate 1H-NMR and 13C-NMR chemical shifts, which correlate well with experimental data and aid in structural elucidation. epstem.net

Furthermore, quantum calculations provide access to key electronic parameters that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The energy gap between these frontier orbitals (ΔE_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Substituted 1,2,4-Triazole Derivative This table presents representative data calculated for a generic substituted 1,2,4-triazole derivative using DFT (B3LYP/cc-Pvdz) to illustrate typical parameters obtained from quantum chemical calculations.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Bandgap (ΔE) | LUMO-HOMO Energy Gap | 4.5 to 5.5 |

| Electronegativity (χ) | Tendency to attract electrons | 3.7 to 4.7 |

| Chemical Hardness (ɳ) | Resistance to change in electron configuration | 2.2 to 2.8 |

Source: Adapted from findings on substituted 1,2,4-triazole derivatives. researchgate.net

Mechanistic Elucidation of Reaction Pathways

Theoretical calculations are crucial for mapping the reaction pathways involved in the synthesis and transformation of triazoles. DFT studies can elucidate the mechanisms of complex reactions, including cycloadditions, by locating transition states and calculating activation energies.

A key reaction in triazole chemistry is the [3+2] cycloaddition (32CA). The mechanism of the 32CA reaction between 1-benzyl-4-ethynyl-1H- researchgate.netnih.govscispace.comtriazole and an azide (B81097) has been studied using DFT at the B3LYP/6-311G(d,p) level. scispace.com This analysis helps explain the chemo- and regioselectivity observed experimentally. By evaluating the energies of different reaction pathways, researchers can determine that the reaction proceeds through a one-step mechanism and is highly selective, favoring the formation of one specific regioisomer over others. scispace.com The analysis of conceptual DFT reactivity indices, such as electrophilic and nucleophilic Parr functions, indicates the most probable sites of interaction between the reacting molecules. scispace.com

These mechanistic studies are not limited to cycloadditions. The formation of various multi-substituted 1,2,3-triazoles can be rationalized by proposed mechanisms that are supported by both experimental evidence and theoretical calculations. nih.gov For example, in reactions involving β-ketophosphonates and azides, theoretical models can explain why certain byproducts are avoided and how the choice of base can influence the reaction outcome by stabilizing specific intermediates. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) and dynamic behavior of a molecule are critical to its function, especially in a biological context. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.